2-Amino-4-methylbenzothiazole
Overview
Description
2-Amino-4-methylbenzothiazole is a compound that has been studied for various chemical properties and reactions. It is part of the benzothiazole family, which has diverse applications in organic chemistry and biological fields.
Synthesis Analysis
Several methods have been developed for synthesizing 2-Amino-4-methylbenzothiazole and related compounds:
- Synthesis from Anilines : 2-Aminobenzothiazoles can be synthesized from anilines, sulfur monochloride, and isocyanides. The key step involves iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolysed Herz salts, with concomitant extrusion of sulfur monoxide (Neo, Carrillo, & Marcos, 2011).
- Metal-Free Synthesis : A metal-free synthesis method using aryl isothiocyanates and formamides under metal-free conditions has been described. This process initiates with decarbonylative aminyl radical formation followed by aminyl radical addition to isothiocyanates and cyclization via sulfur-centered radical intermediates (He et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-Amino-4-methylbenzothiazole and its derivatives has been extensively studied:
- X-Ray Diffraction Studies : X-ray diffraction studies have revealed the crystal structure of various derivatives of 2-Aminobenzothiazoles, shedding light on their molecular geometry and bonding patterns (Gul et al., 2020).
Chemical Reactions and Properties
- Reactivity with Electrophiles : Studies have assessed the nitrogen and carbon nucleophilicities of 2-aminothiazoles, revealing their reactivity patterns with electrophilic compounds (Forlani et al., 2006).
Physical Properties Analysis
- Spectral Techniques : FTIR, FT-Raman, NMR, and UV-Visible spectroscopic techniques have been utilized to analyze the physical properties of 2-Amino-4-methylbenzothiazole derivatives, providing insights into their structural and electronic characteristics (Arjunan et al., 2012).
Chemical Properties Analysis
- Electronic Structure Analysis : Detailed investigations into the electronic structure of 2-amino-4-methylbenzothiazole derivatives have been conducted using DFT studies. These studies offer a deep understanding of the molecule's electronic properties and their influence on chemical reactivity (Arjunan et al., 2013).
Scientific Research Applications
Antitumor Properties : 2-Amino-4-methylbenzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, have shown promising antitumor properties. These compounds induce and are biotransformed by cytochrome P450 1A1, generating active metabolites effective against human mammary carcinoma cell lines and certain xenograft tumors (Bradshaw et al., 2002).
Analytical Chemistry : A method for the quantitative analysis of 2-amino-4-methylbenzothiazole using High-Performance Liquid Chromatography (HPLC) has been established, proving rapid and accurate for measuring this compound (Yuan, 2011).
Surface Enhanced Raman Scattering Studies : The adsorption behavior of 2-Amino-4-methylbenzothiazole on colloidal silver particles has been studied using surface-enhanced Raman scattering (SERS). This research provides insights into the molecular interactions and adsorption sites of the molecule (Sarkar et al., 2005).
Antibacterial Applications : Schiff bases derived from 2-Amino-4-methylbenzothiazole have been synthesized and their Zn(II) chelates showed antibacterial properties against species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).
Corrosion Inhibition : 2-Amino-4-methylbenzothiazole, when used in combination with other compounds, has shown to protect mild steel in acidic environments. This highlights its potential use in corrosion inhibition (Shainy et al., 2017).
Safety And Hazards
2-Amino-4-methylbenzothiazole is harmful if swallowed . When heated to decomposition, it emits very toxic fumes of SOx and NOx . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .
properties
IUPAC Name |
4-methyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIATXVEXOFBGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
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DSSTOX Substance ID |
DTXSID9024487 | |
Record name | 2-Amino-4-methylbenzothiazole | |
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Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-methylbenzothiazole is a white powder. (NTP, 1992) | |
Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
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Product Name |
2-Amino-4-methylbenzothiazole | |
CAS RN |
1477-42-5 | |
Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
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Record name | 2-Amino-4-methylbenzothiazole | |
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Record name | 2-Amino-4-methylbenzothiazole | |
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Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
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Record name | 2-Benzothiazolamine, 4-methyl- | |
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Record name | 2-Amino-4-methylbenzothiazole | |
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Record name | 4-methylbenzothiazol-2-ylamine | |
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Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
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Melting Point |
279 to 282 °F (NTP, 1992) | |
Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/19780 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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